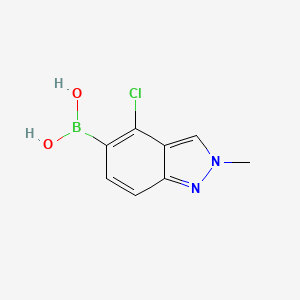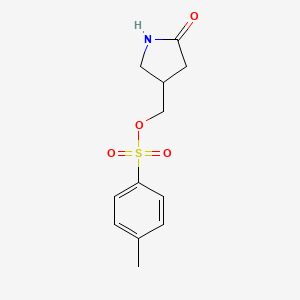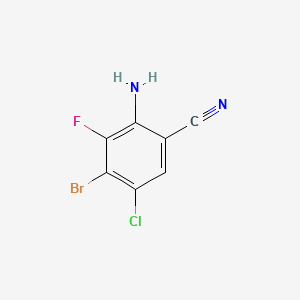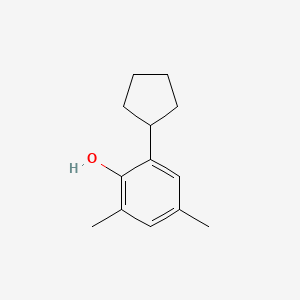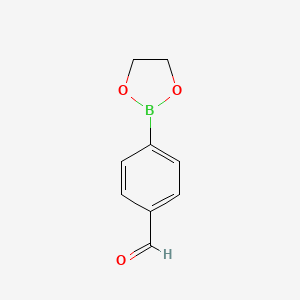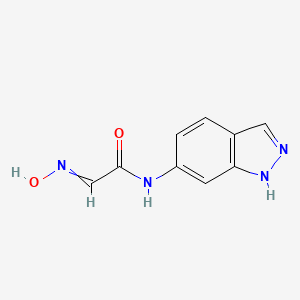
2-hydroxyimino-N-(1H-indazol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxyimino-N-(1H-indazol-6-yl)acetamide is a chemical compound with the molecular formula C9H8N4O2 It is a derivative of indazole, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 2-hydroxyimino-N-(1H-indazol-6-yl)acetamide involves several steps. One common method includes the formation of the indazole ring through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation. The reaction typically employs oxygen as the terminal oxidant in a DMSO solvent under an O2 atmosphere . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines without the use of catalysts or solvents .
Chemical Reactions Analysis
2-hydroxyimino-N-(1H-indazol-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-hydroxyimino-N-(1H-indazol-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Due to its structural similarity to other bioactive compounds, it is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-hydroxyimino-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-hydroxyimino-N-(1H-indazol-6-yl)acetamide can be compared with other similar compounds, such as:
2-hydroxyimino-N-(1H-indazol-5-yl)acetamide: This compound has a similar structure but differs in the position of the indazole ring substitution.
2-hydroxyimino-N-(1H-indazol-7-yl)acetamide: Another structural isomer with the substitution at a different position on the indazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-hydroxyimino-N-(1H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C9H8N4O2/c14-9(5-11-15)12-7-2-1-6-4-10-13-8(6)3-7/h1-5,15H,(H,10,13)(H,12,14) |
InChI Key |
QJNXMFYLQNNWGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C=NO)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


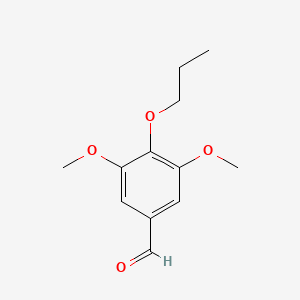
![6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)
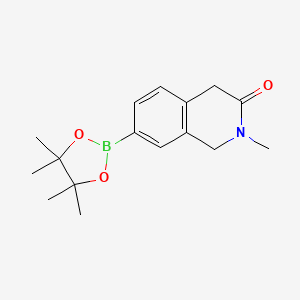
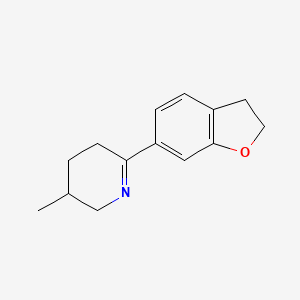
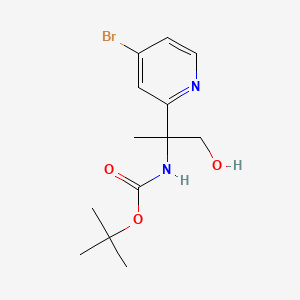
![2-n-Decylperhydroindeno[2,1-a]indene](/img/structure/B13935722.png)

